molecular formula C13H29OPSi B14295410 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one CAS No. 116458-27-6

2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one

Cat. No.: B14295410
CAS No.: 116458-27-6
M. Wt: 260.43 g/mol
InChI Key: TVDWIHCACJIIKK-UHFFFAOYSA-N
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Description

2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is an organophosphorus compound with a unique structure that includes a triethylsilyl group and a phosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one typically involves the reaction of 2-methylpropan-1-one with triethylsilyl chloride and a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The phosphanyl group can participate in various chemical transformations, making the compound versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-propanol: A simpler alcohol with similar structural features but lacking the phosphanyl and triethylsilyl groups.

    2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a hydroxyl group and a phenyl group, used in different applications.

Uniqueness

2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is unique due to the presence of both the triethylsilyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

116458-27-6

Molecular Formula

C13H29OPSi

Molecular Weight

260.43 g/mol

IUPAC Name

2-methyl-1-[propan-2-yl(triethylsilyl)phosphanyl]propan-1-one

InChI

InChI=1S/C13H29OPSi/c1-8-16(9-2,10-3)15(12(6)7)13(14)11(4)5/h11-12H,8-10H2,1-7H3

InChI Key

TVDWIHCACJIIKK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)P(C(C)C)C(=O)C(C)C

Origin of Product

United States

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